molecular formula C15H11ClN2O2 B1611020 6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid CAS No. 88190-77-6

6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid

Cat. No. B1611020
CAS RN: 88190-77-6
M. Wt: 286.71 g/mol
InChI Key: QECBNIFGTIYTMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid (6CPQA) is a compound derived from quinazoline-2-carboxylic acid, a type of organic acid. It is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are hormone-like molecules that regulate inflammation, pain, and fever. 6CPQA has been used in various scientific research applications, including cancer research and drug development. This article will discuss the synthesis of 6CPQA, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Synthesis of Quinazoline Derivatives

The synthesis of 4-phenylquinazoline derivatives from hydroxyglycine and 2-aminobenzophenones, including 6-chloro-1,2-dihydro-1-methyl-4-phenylquinazoline-2-carboxylic acid, demonstrates a versatile approach to quinazoline compounds. These derivatives have been synthesized under mild conditions, showcasing high yields and the potential for various chemical modifications and applications in pharmaceutical research and development. The structural analysis of these compounds, through X-ray crystallography, reveals detailed molecular configurations, further contributing to the understanding of their chemical behavior and potential reactivity (Hoefnagel et al., 1993).

Antimicrobial Activity

Research on fluoroquinolone-based 4-thiazolidinones derived from quinoline carboxylic acids has identified compounds with significant antimicrobial properties. These studies involve the synthesis of novel compounds through a sequence of chemical reactions, starting from quinoline carboxylic acid precursors. The antimicrobial activity of these compounds against various bacterial and fungal strains indicates their potential as therapeutic agents. Such research underscores the importance of quinoline derivatives in developing new antimicrobial drugs (Patel & Patel, 2010).

Anti-tubercular Agents

The design, synthesis, and evaluation of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides for antitubercular activity highlight the role of quinoline derivatives in addressing tuberculosis. These novel compounds have shown promising results against M. tuberculosis, with certain analogs displaying significant potency and lower cytotoxicity profiles. This research pathway offers insights into the development of new anti-tuberculosis medications, emphasizing the therapeutic potential of quinoline derivatives (Marvadi et al., 2020).

properties

IUPAC Name

6-chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-14(17-12)15(19)20/h1-8,13H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECBNIFGTIYTMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569907
Record name 6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid

CAS RN

88190-77-6
Record name 6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid
Reactant of Route 3
6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid
Reactant of Route 4
6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid
Reactant of Route 5
6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid
Reactant of Route 6
6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.